molecular formula C11H18 B12549315 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene CAS No. 848258-75-3

1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene

Cat. No.: B12549315
CAS No.: 848258-75-3
M. Wt: 150.26 g/mol
InChI Key: XXWCFSFPQDTVDU-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. This compound is characterized by a cyclopentadiene ring substituted with three methyl groups and one isopropyl group. Cyclopentadienes are known for their aromatic properties and are often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentadiene with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to selectively reduce any unwanted by-products and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), sulfonyl chlorides (RSO₂Cl)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its hydrophobic properties enable it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound with no alkyl substitutions.

    1,2,3-Trimethylcyclopentadiene: Similar structure but lacks the isopropyl group.

    4-Isopropylcyclopentadiene: Contains the isopropyl group but lacks the three methyl groups.

Uniqueness

1,2,3-Trimethyl-4-(propan-2-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of three methyl groups and one isopropyl group enhances its stability and reactivity compared to other cyclopentadiene derivatives.

Properties

CAS No.

848258-75-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,2,3-trimethyl-4-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-7(2)11-6-8(3)9(4)10(11)5/h7H,6H2,1-5H3

InChI Key

XXWCFSFPQDTVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1)C(C)C)C)C

Origin of Product

United States

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